Cas no 1539042-47-1 (Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate)

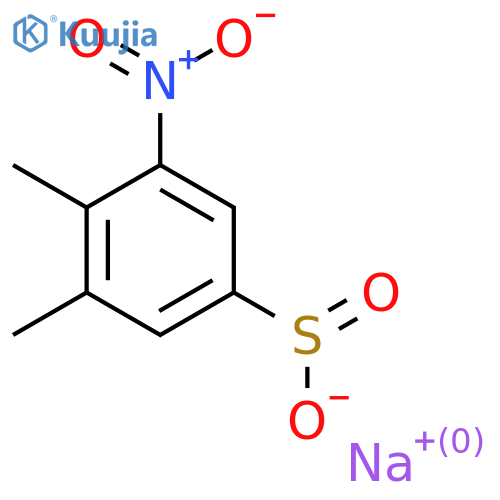

1539042-47-1 structure

商品名:Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate

Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate 化学的及び物理的性質

名前と識別子

-

- 1539042-47-1

- SODIUM 3,4-DIMETHYL-5-NITROBENZENE-1-SULFINATE

- EN300-722639

- SODIUM3,4-DIMETHYL-5-NITROBENZENE-1-SULFINATE

- Benzenesulfinic acid, 3,4-dimethyl-5-nitro-, sodium salt (1:1)

- Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate

-

- インチ: 1S/C8H9NO4S.Na/c1-5-3-7(14(12)13)4-8(6(5)2)9(10)11;/h3-4H,1-2H3,(H,12,13);/q;+1/p-1

- InChIKey: NWWXSSQQLGHQSD-UHFFFAOYSA-M

- ほほえんだ: S(C1C=C(C(C)=C(C)C=1)[N+](=O)[O-])(=O)[O-].[Na+]

計算された属性

- せいみつぶんしりょう: 237.00717319g/mol

- どういたいしつりょう: 237.00717319g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 247

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-722639-1.0g |

sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate |

1539042-47-1 | 1g |

$0.0 | 2023-06-06 |

Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

1539042-47-1 (Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate) 関連製品

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量